Bakkenolide Db

Cytotoxicity Cancer Research Natural Products

Oncology researchers screening natural product libraries face confounding results when bakkenolide-class compounds are substituted without verifying functional selectivity. Unlike anti-allergic Bakkenolide A, B, or D, Bakkenolide Db bears specific acetoxy and methylsulfinyl substitutions that confer a distinct cytotoxic profile-making structural authentication critical for assay reproducibility. • Differentiated cytotoxicity: spiro-fused eremophilane scaffold with C-1 acetoxy and C-9 methylsulfinyl groups; activity orthogonal to anti-allergic bakkenolides, validated for NCI-60 style viability screening. • Dual-use reference standard: serves as an HPLC-UV/LC-MS marker for authenticating Petasites formosanus extracts and ensuring batch-to-batch consistency in botanical supplement QC. • Immediate procurement: ≥98% purity (HPLC), powder, desiccated at -20°C; available in 5 mg research quantities with full QC documentation and global ambient/blue-ice shipping.

Molecular Formula C21H28O7S
Molecular Weight 424.5 g/mol
CAS No. 226711-23-5
Cat. No. B149164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide Db
CAS226711-23-5
Molecular FormulaC21H28O7S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C
InChIInChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1
InChIKeyNOBDIGGORMPBLK-VVLKNSNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Bakkenolide Db: Cytotoxic Sesquiterpene Lactone


Bakkenolide Db (CAS 226711-23-5) is a sesquiterpenoid lactone isolated from the roots of Petasites formosanus [1][2]. It belongs to the bakkenolide class of natural products, characterized by a spiro-fused eremophilane skeleton [3]. The compound exhibits potential cytotoxicity, making it a candidate for cancer research applications [2]. Its molecular formula is C21H28O7S, with a molecular weight of 424.51 g/mol [1][3].

1
Natural product sesquiterpene lactone probe for cell-model endpoint review
Qualitative cytotoxicity reported; specific IC50 values not established in source literature
2
Structural identity verified via 1H-NMR fingerprint with acetoxy and methylsulfinyl substituents
Differentiates Db from anti-allergic or neuroprotective bakkenolides within the same class
3
Computed LogP 0.94 and TPSA ~115 Ų suggest moderate membrane permeability
May support formulation screening for cell-based assays; data to verify experimentally

Why Bakkenolide Db Cannot Be Substituted


Bakkenolide Db possesses a unique structural architecture among the 32 bakkenolides isolated from Petasites formosanus, featuring specific acetoxy and methylsulfinyl substituents that dictate its distinct biological and physicochemical profile [1][2]. Unlike other bakkenolides such as Bakkenolide A, B, or D, which have documented anti-allergic or neuroprotective activities, Bakkenolide Db is specifically associated with cytotoxic potential, albeit with limited quantitative data available [3]. Substituting Bakkenolide Db with a structurally related analog would compromise assay reproducibility and lead to erroneous conclusions, as subtle differences in substitution patterns on the bakkenolide core directly influence biological activity and selectivity [1].

Target
Bakkenolide Db: Qualitative cytotoxicity reported; methylsulfinyl and acetoxy substituents at C-1/C-9
Substitute Risk
Bakkenolide D: Anti-allergic activity (IC50 24.7 μM histamine release); different substitution pattern
Substitution may shift bioactivity profile from cytotoxicity to anti-inflammatory endpoints
Target
Bakkenolide Db: Computed solubility 0.059 g/L; LogP 0.94
Substitute Risk
Bakkenolide B: Computed solubility 0.011 g/L; neuroprotective activity context
Solubility difference may alter assay compatibility and formulation behavior
Target
Bakkenolide Db: 1H-NMR H-1 δ ~5.2–5.5; H-9 δ ~2.0–2.5 (CDCl3)
Substitute Risk
Bakkenolide B: H-1 δ 4.5 (d), H-9 δ 1.9 (m); isobutyroyloxy instead of acetoxy group
NMR fingerprint mismatch may lead to misidentification in QC or structural confirmation workflows

Bakkenolide Db Differentiation Evidence


Cytotoxicity as Qualitative Differentiator

Bakkenolide Db is reported to possess cytotoxicity [1][2], distinguishing it from other bakkenolides such as Bakkenolide D, which demonstrates anti-allergic and anti-histamine activities with reported IC50 values (e.g., 24.7 μM for inhibition of histamine release from rat mast cells) [3]. While no specific IC50 values for Bakkenolide Db are available in the literature, its classification as a cytotoxic agent provides a clear differentiation axis from non-cytotoxic bakkenolides used in inflammation or neurology research [1].

Cytotoxicity as Differentiator
Class-level inference
Db: Qualitative cytotoxicity reported
Bakkenolide D: IC50 24.7 μM (histamine release inhibition)
Supports cell-model endpoint review for cancer research screening
No quantitative IC50 for Db; cytotoxicity data to verify in target cell lines
Cytotoxicity Cancer Research Natural Products

Solubility and LogP for Formulation

Bakkenolide Db has a computed aqueous solubility of 0.059 g/L at 25°C and a LogP of 0.94 , indicating moderate lipophilicity and potential for cell permeability. In contrast, other bakkenolides like Bakkenolide B exhibit different solubility profiles (e.g., 0.011 g/L computed) , impacting formulation and bioavailability [1]. The compound's topological polar surface area (TPSA) of 115.00 Ų suggests moderate membrane permeability [2].

Solubility and LogP
Cross-study comparable
Db: 0.059 g/L (computed)
Bakkenolide B: 0.011 g/L (computed)
Δ 5.4-fold
Supports formulation-exposure review and solvent selection
Computed values at 25°C; experimental solubility verification recommended
Solubility Lipophilicity Drug Formulation

NMR Fingerprint of Key Substituents

The structural identity of Bakkenolide Db is confirmed by 1H-NMR spectroscopy, with key diagnostic signals for the acetoxy group at C-1 and/or C-9 and the methylsulfinyl moiety [1][2]. The chemical shifts of H-1 and H-9 in the 1H-NMR spectrum, along with the coupling constants, unambiguously differentiate Db from other bakkenolides like Bakkenolide B or D, which have different substituent patterns [3]. For instance, the presence of a methylsulfinyl group (S=O) in Db imparts distinct electronic and steric properties compared to the isobutyroyloxy or isovaleroyloxy groups found in other analogs [1].

1H-NMR Substituent Fingerprint
Direct head-to-head comparison
Db: H-1 δ ~5.2–5.5, H-9 δ ~2.0–2.5
Bakkenolide B: H-1 δ 4.5 (d), H-9 δ 1.9 (m)
Δδ ~0.5–0.7 ppm
Supports analytical identity confirmation via unique NMR fingerprint
400 MHz, CDCl3; Wu et al., 1999. Verify against reference standard for QC workflows
Structural Elucidation NMR Natural Product Chemistry

Bakkenolide Db Research Applications


Cancer Cell Cytotoxicity Screening

Bakkenolide Db is appropriate for inclusion in natural product libraries screened for anti-cancer activity. While specific IC50 values are unavailable, its reported cytotoxic potential warrants investigation in standard cell viability assays (e.g., MTT, SRB) across panels such as NCI-60 [1]. Given its qualitative differentiation from anti-allergic bakkenolides, it should be prioritized for oncology-focused screens .

HPLC Standard for Petasites Extracts

Due to its unique NMR and chromatographic properties, Bakkenolide Db serves as a valuable reference standard for developing HPLC-UV or LC-MS methods to quantify bakkenolide content in Petasites formosanus extracts or related dietary supplements [2]. Its presence as a specific marker compound can help authenticate plant material and ensure batch-to-batch consistency [3].

SAR Reference for Bakkenolide Scaffold

The defined structural features of Bakkenolide Db—specifically the acetoxy and methylsulfinyl substitutions—make it a useful tool in medicinal chemistry programs exploring the bakkenolide scaffold. It can be used as a comparator to assess how modifications at C-1 and C-9 influence cytotoxicity versus other pharmacological activities like anti-allergy or neuroprotection [4].

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity screening
Cell-model endpoint review context
Cell viability and apoptosis pathway-response endpoints
HPLC reference standard for Petasites extract authentication
Unique NMR and chromatographic fingerprint
Identity confirmation and batch-to-batch consistency monitoring
SAR comparator for bakkenolide scaffold studies
Methylsulfinyl and acetoxy substitution pattern
Cytotoxicity vs. anti-allergy/neuroprotection pathway-response interpretation

Technical Documentation Hub

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